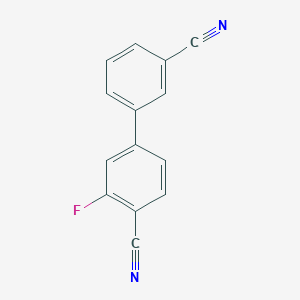

4-(3-Cyanophenyl)-2-fluorobenzonitrile

説明

4-(3-Cyanophenyl)-2-fluorobenzonitrile is a chemical compound with the molecular formula C14H8N2 . It has a molecular weight of 204.23 . The compound is typically used in laboratory settings .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is commonly used in the synthesis of compounds similar to 4-(3-Cyanophenyl)-2-fluorobenzonitrile . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Radical Anion Reactivity in Arylation

4-(3-Cyanophenyl)-2-fluorobenzonitrile serves as a foundational compound in organic synthesis, particularly in the arylation of fluorinated benzonitriles. A study by Peshkov et al. (2019) highlights the novel use of benzonitrile radical anions for phenylating fluorobenzonitriles, revealing a new type of radical anion reactivity. This process affords cyanobiphenyls through ortho- and para-fluorine atom substitution, opening avenues for developing fluorinated cyanobisarenes via aromatic nucleophilic substitution reactions (Peshkov, Wang, Panteleeva, Rybalova, & Tretyakov, 2019).

Halodeboronation of Aryl Boronic Acids

The compound also finds application in the facile synthesis of halogenated derivatives through halodeboronation. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile by bromodeboronating 2-cyano-6-fluorophenylboronic acid. This method, showcasing the compound's versatility, underscores its utility in synthesizing aryl bromides and chlorides from aryl boronic acids in good to excellent yields, thus facilitating the creation of complex organic molecules (Szumigala, Devine, Gauthier, & Volante, 2004).

Spectroscopy and Structural Analysis

Further, 4-(3-Cyanophenyl)-2-fluorobenzonitrile contributes to the understanding of molecular structures and electronic properties. Zhao et al. (2018) investigated the vibrational features of 4-fluorobenzonitrile, closely related to our compound of interest, using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy. These studies provide crucial insights into the effects of fluorine substitution on molecular properties, paving the way for the design of materials with desired electronic characteristics (Zhao, Jin, Hao, Yang, Li, & Jia, 2018).

Radiofluorination and Pharmaceutical Research

In pharmaceutical research, derivatives of fluorobenzonitriles, like 4-fluorobenzonitrile oxide, demonstrate potential in creating radiopharmaceuticals. Zlatopolskiy et al. (2012) explored nitrile oxide cycloadditions for the preparation of radiofluorinated compounds. Their work illustrates the role of fluorobenzonitriles in synthesizing low-molecular-weight radiopharmaceuticals, highlighting the compound's importance in medical imaging and diagnostics (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

特性

IUPAC Name |

4-(3-cyanophenyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN2/c15-14-7-12(4-5-13(14)9-17)11-3-1-2-10(6-11)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXACQJMBFHFNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyanophenyl)-2-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

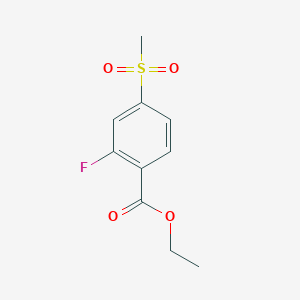

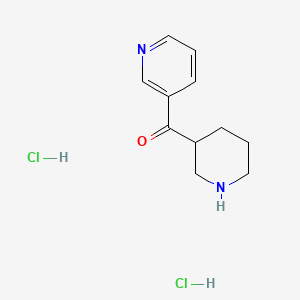

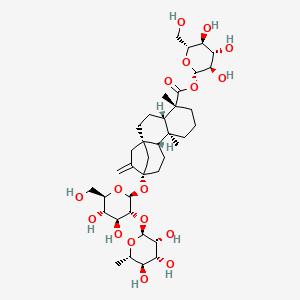

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)